molecular formula C4H8<br>CH3CH2CH=CH2<br>C4H8 B085601 1-Butene CAS No. 106-98-9

1-Butene

Cat. No. B085601
Key on ui cas rn: 106-98-9
M. Wt: 56.11 g/mol
InChI Key: VXNZUUAINFGPBY-UHFFFAOYSA-N
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Patent
US04011384

Procedure details

With the aid of a mixed catalyst of 0.0015 part by weight of this titanium trichloride catalyst and 0.016 part by weight of isoprenylaluminum, 11.5 parts by weight of ethene is first polymerized for 1/2 hour under a pressure of 7-8 atmospheres gauge in 15 parts by weight of a C4 -cut containing 38.4% trans-butene-2, 28.8% cis-butene-2, 32.5% butane and 0.3% butene-1 at a temperature of 50° C. Thereafter, 0.002 part by weight of hydrogen is added thereto. Under a total pressure of 8-10 atm. gauge, the polymerization is continued. The ethene is added during the entire polymerization time of 21/2 hours. Subsequently, the polyethylene suspension is expanded via nozzles into a second container, thus obtaining 11.1 parts by weight of a terpolymer of ethene, butene-1 and butene-2 with the following properties:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
isoprenylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
trans-butene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cis-butene-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([Al])=[CH:2]C(=C)C.C=C.[CH3:9][CH2:10][CH2:11][CH3:12].[CH3:13][CH2:14][CH:15]=[CH2:16].[H][H]>[Cl-].[Cl-].[Cl-].[Ti+3]>[CH2:1]=[CH2:2].[CH3:12][CH2:11][CH:10]=[CH2:9].[CH3:13]/[CH:14]=[CH:15]/[CH3:16] |f:5.6.7.8,^3:1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Name
21
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
polyethylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C[*:2])[*:1]
Step Four
Name
isoprenylaluminum
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=CC(C)=C)[Al]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]
Step Five
Name
trans-butene-2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cis-butene-2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C=C
Name
Type
product
Smiles
CCC=C
Name
Type
product
Smiles
C/C=C/C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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